molecular formula C15H17ClN4 B1287343 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine CAS No. 188527-14-2

4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine

Cat. No. B1287343
M. Wt: 288.77 g/mol
InChI Key: NXVNFKBSHXUAIT-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their potential pharmacological properties, including their role as inhibitors of various biological targets such as dopamine receptors and cholinesterases, as well as their potential antibacterial activity .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of malonyl chloride or similar reagents to form the core pyrimidine structure, followed by various substitutions at different positions on the ring to achieve the desired functional groups . For example, the synthesis of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine, a compound with a similar benzylpiperazine group, was achieved through a multi-step process involving elemental analysis, NMR, and X-ray diffraction . The synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, another related compound, was performed using a three-step process starting from 2-thiouracil, highlighting the complexity and variability in synthetic routes for these compounds .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using techniques such as X-ray diffraction, which can reveal the precise arrangement of atoms within the crystal lattice. For instance, the crystal structure of 1,4-Bis(6-chloropyrimidin-4-yloxy)benzene, a compound with two pyrimidine rings, showed that the pyrimidine rings are oriented at a 90-degree angle to the central benzene ring . Similarly, the molecular geometry of other pyrimidine derivatives has been optimized using density functional theory (DFT) to compare with experimental data, providing insights into the conformational stability and electronic structure of these molecules .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, depending on the substituents present on the ring. For example, the presence of a benzylpiperazine group can confer selectivity towards certain dopamine receptor subtypes, as seen in the case of 6-(4-Benzylpiperazin-1-yl)benzodioxanes . Additionally, the reactivity of these compounds can be influenced by the electronic properties of the substituents, which can be studied using computational methods such as DFT to predict the sites of chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. These properties can be influenced by the molecular structure and the nature of the substituents. For instance, the crystal structure analysis can provide information on the hydrogen bonding patterns, which can affect the solubility and melting point of the compound . Theoretical calculations can also predict thermodynamic properties at different temperatures, which are important for understanding the behavior of these compounds under physiological conditions .

Scientific Research Applications

Application Summary

The compound “4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine” is used in the synthesis of a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one . These synthesized compounds have shown significant antimicrobial activity .

Methods of Application

The compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds were then purified and their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .

Results and Outcomes

The representative analogs were screened for in vitro antimicrobial activity. The compounds exhibited significant antibacterial and antifungal activity as that of standards . The data was further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms . The estimated score by genetic algorithm was found to have a good correlation with the experimental inhibitory potency of the derivatives .

Safety And Hazards

The safety and hazards of a compound are typically provided in its Material Safety Data Sheet (MSDS). For “4-(4-Benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine”, the MSDS is not available in the sources I found .

properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-6-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4/c16-14-10-15(18-12-17-14)20-8-6-19(7-9-20)11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVNFKBSHXUAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595674
Record name 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine

CAS RN

188527-14-2
Record name 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4,6-dichioropyrimidine (29.5 g), N-benzylpiperazine (44.0 g) and DIPEA (44 ml) was suspended in p-xylene (400 ml) and heated at 138° C. under reflux. After 18 hours the reaction mixture was allowed to cool to room temperature and filtered. The filtrate was evaporated using high vacuum pump apparatus to obtain 1-(benzyl)-4-(4-chloropyrimidin-6-yl)piperazine a brown solid, 60.5 g (105% based on 4,6-dichloropyrimidine);
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

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